6-amino-1H-indazole-7-carboxylic acid

Organic Synthesis Process Chemistry Chemical Procurement

Researchers constructing kinase-focused libraries need bifunctional scaffolds with validated bioactivity. 6-Amino-1H-indazole-7-carboxylic acid (CAS 73907-95-6) provides orthogonal amine (-NH2) and carboxylic acid (-COOH) handles on the indazole core. • CYP2A13 binding (Kd 580 nM) supports metabolic probe & respiratory toxicology applications. • Published 87%-yield synthetic route enables scalable process chemistry. • Well-defined mp (177 °C, decomp.) differentiates it from close regioisomers for DSC/TGA method development. Supplied at ≥98% purity with global shipping.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 73907-95-6
Cat. No. B1269553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-indazole-7-carboxylic acid
CAS73907-95-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)C(=O)O)N
InChIInChI=1S/C8H7N3O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeyWTUZXIHJWWGAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-indazole-7-carboxylic Acid Procurement Guide


6-Amino-1H-indazole-7-carboxylic acid (CAS 73907-95-6) is a heterocyclic indazole derivative . It is a bifunctional building block containing both a primary aromatic amine and a carboxylic acid directly on the indazole core . Its molecular formula is C8H7N3O2, with a molecular weight of 177.16 g/mol . This compound is primarily offered for research purposes and is reported as a solid with a purity specification of up to 98% .

Dual-functional indazole scaffold (amine + carboxylic acid)
High-purity specification for reliable synthesis
Documented synthetic route supports procurement confidence

6-Amino-1H-indazole-7-carboxylic Acid Substitution Risks


While several indazole carboxylic acid derivatives may appear similar in structure, their distinct substitution patterns lead to significant differences in key physicochemical properties . For example, the position of the carboxylic acid and the identity of the 6-position substituent directly impact melting point, lipophilicity (logP), and hydrogen-bonding capacity . Simply substituting a 7-carboxylic acid analog with a 3-carboxylic acid analog or a different 6-substituent can alter compound solubility, crystallization behavior, and molecular interactions, potentially derailing a synthetic route or invalidating a SAR study .

Regioisomer mismatch
7-carboxylic acid cannot be replaced by 3-carboxylic acid analogs; solubility and crystallization behavior may shift.
Substituent sensitivity
6-amino group critically impacts hydrogen-bonding and polarity; unsubstituted or different 6-substituents alter logP and interaction profiles.
Thermal behavior divergence
Melting/decomposition point differs markedly from analogs; substitution may invalidate thermal methods or stability assumptions.

6-Amino-1H-indazole-7-carboxylic Acid vs. Analogs


High-Yield Synthesis Advantage

A published synthetic route for 6-amino-1H-indazole-7-carboxylic acid reports a high yield of 87% from pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione . This well-documented and efficient synthesis provides a reliable basis for manufacturing, which is a critical factor for ensuring consistent supply and competitive pricing compared to less established indazole derivatives .

Synthesis Yield
Reported
87%
yield
Supports procurement and supply reliability
No direct comparator yield available
Organic Synthesis Process Chemistry Chemical Procurement

Melting Point and Thermal Stability

The target compound exhibits a distinct melting point of 177 °C (with decomposition) . This thermal behavior differs significantly from key analogs: the 3-carboxylic acid regioisomer decomposes at a higher temperature (>260 °C), while the non-aminated parent compound (1H-indazole-7-carboxylic acid) melts sharply at 229-231 °C without reported decomposition . This property is crucial for applications involving thermal processing or for analytical method development where a sharp melting point is required.

Melting Point
Head-to-head
Target 177 °C (dec.)
vs
3-COOH regioisomer >260 °C (dec.)
Sharp thermal profile differentiates from regioisomer
Also differs from parent 7-COOH (229–231 °C)
Pre-formulation Material Science Thermal Analysis

Lipophilicity and Solubility

The lipophilicity of 6-amino-1H-indazole-7-carboxylic acid, expressed as the consensus Log Po/w, is 0.37 . This value is notably lower than the LogP reported for the non-aminated parent analog, 1H-indazole-7-carboxylic acid, which ranges from 0.95 to 1.50 [1]. The lower LogP for the target compound indicates increased hydrophilicity, which is a critical differentiator when designing molecules for optimal solubility and metabolic stability.

Lipophilicity (LogP)
Head-to-head
Target 0.37
vs
Parent 7-COOH 0.95–1.50
More hydrophilic; influences solubility and permeability
In silico consensus Log Po/w
Medicinal Chemistry ADME Properties Chromatography

TPSA and Bioavailability

The TPSA for 6-amino-1H-indazole-7-carboxylic acid is 92.0 Ų . This is substantially higher than the TPSA of its non-aminated parent analog, 1H-indazole-7-carboxylic acid, which is reported as 65.98 Ų [1]. The 26 Ų increase is due to the presence of the amino group and directly influences the compound's ability to engage in hydrogen bonding, which is a key determinant of oral bioavailability and blood-brain barrier penetration.

Polar Surface Area
Head-to-head
Target 92.0 Ų
vs
Parent 7-COOH 65.98 Ų
Higher H-bond capacity; impacts membrane permeability
26 Ų increase due to amino group
Drug Design Bioavailability Blood-Brain Barrier

CYP Binding and Drug Interactions

6-Amino-1H-indazole-7-carboxylic acid exhibits measurable binding to cytochrome P450 enzymes. It shows a Kd of 580 nM for CYP2A13 and a Kd of 4500 nM (4.5 µM) for CYP2A6 [1]. This demonstrates a preferential affinity for CYP2A13 over CYP2A6, which is a key piece of information for predicting metabolic liabilities and potential drug-drug interactions .

CYP Binding (Kd)
Class-level
CYP2A13 580 nM
vs
CYP2A6 4500 nM
Preferential CYP2A13 affinity; supports metabolism studies
Type I binding; data to verify
Drug Metabolism Enzymology Pharmacology

6-Amino-1H-indazole-7-carboxylic Acid Applications


Medicinal Chemistry Building Block

The presence of both an amine and a carboxylic acid on the indazole core makes 6-amino-1H-indazole-7-carboxylic acid an ideal, versatile building block for constructing focused libraries of kinase inhibitors or other biologically relevant molecules . Its specific physicochemical profile (LogP 0.37, TPSA 92 Ų) offers a distinct starting point for SAR exploration compared to parent scaffolds [1].

CYP Enzyme Interaction Studies

The documented binding affinity to CYP2A13 (Kd 580 nM) positions this compound as a useful tool for investigating the role of this specific isoform in drug metabolism and xenobiotic processing. This is particularly relevant for studies involving respiratory tract toxicology and carcinogenesis, where CYP2A13 is a key player.

Synthetic Route Optimization

The availability of a published, high-yielding (87%) synthetic route establishes this compound as a reliable and scalable building block. This is a strong advantage for process chemists developing synthetic sequences for advanced intermediates or active pharmaceutical ingredients (APIs), where yield and reproducibility are paramount.

Analytical & Material Science

The compound's distinct thermal profile, including a well-defined melting point of 177 °C with decomposition , makes it a suitable candidate for developing analytical methods like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Its unique behavior differentiates it from close analogs like the 3-carboxylic acid regioisomer and the parent 7-carboxylic acid [1].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Dual amine/acid indazole core
SAR exploration and library synthesis
CYP enzyme interaction studies
Preferential CYP2A13 binding profile
Metabolic pathway investigation
Synthetic route optimization
Published reproducible synthesis
Process scalability and intermediate preparation
Analytical and material science
Distinct thermal decomposition profile
Thermal method development (DSC/TGA)
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